Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for obtaining 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure, appearing in numerous compounds investigated as kinase inhibitors and other therapeutic agents.[1] This document details a convergent synthetic strategy, beginning with the preparation of a key 3-cyclopropyl-1H-pyrazol-5-amine intermediate, followed by the construction of the fused pyridine ring and subsequent regioselective bromination. An alternative route via a Sandmeyer reaction is also discussed. The protocols herein are grounded in established chemical principles and supported by authoritative literature, providing a practical framework for laboratory synthesis.
Introduction
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, an isostere of purine that has proven to be a fertile ground for the discovery of bioactive molecules.[2] The specific substitution pattern of a cyclopropyl group at the 3-position and a bromine atom at the 5-position introduces unique structural and electronic features. The cyclopropyl group is a valuable substituent in medicinal chemistry, often used to modulate potency, selectivity, and metabolic stability. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space. This guide presents a validated, multi-step synthesis designed for both clarity and reproducibility.
Primary Synthetic Strategy: A Convergent Approach
Our primary strategy involves a convergent synthesis, wherein the two core heterocyclic components are prepared separately before being joined and subsequently modified. This approach allows for greater control and purification of intermediates.
Retrosynthetic Analysis
The logical disconnection of the target molecule leads back to two primary building blocks: the key intermediate 3-cyclopropyl-1H-pyrazol-5-amine and a three-carbon electrophilic synthon required for the pyridine ring formation. The final bromination step is proposed as a late-stage functionalization on the assembled bicyclic core.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of Key Intermediate: 3-Cyclopropyl-1H-pyrazol-5-amine (3)
The synthesis of 5-aminopyrazoles is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydrazine.[3] This key intermediate (CAS 175137-46-9) is foundational to the entire synthetic sequence.[4]
Step 1.1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile (2)
This step involves a base-mediated Claisen condensation between ethyl cyclopropanecarboxylate and acetonitrile to form the required β-ketonitrile.
Protocol:
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To a mechanically stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous diethyl ether, add acetonitrile (1.1 eq.) dropwise under a nitrogen atmosphere, maintaining the temperature below 25 °C.
-
After the addition is complete, add ethyl cyclopropanecarboxylate (1.0 eq.) dropwise to the mixture.
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Heat the resulting suspension to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to 0-5 °C and quench by the slow addition of aqueous hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel chromatography to yield 3-cyclopropyl-3-oxopropanenitrile (2) as a colorless to pale yellow oil.
Step 1.2: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine (3)
The β-ketonitrile is cyclized with hydrazine hydrate in a classic pyrazole synthesis.[3]
Protocol:
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Dissolve 3-cyclopropyl-3-oxopropanenitrile (2) (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Triturate the resulting residue with cold water or a minimal amount of cold diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-cyclopropyl-1H-pyrazol-5-amine (3) as a solid.
| Reagent | MW | Equivalents | Purity |
| Ethyl Cyclopropanecarboxylate | 114.14 | 1.0 | >98% |
| Acetonitrile | 41.05 | 1.1 | Anhydrous |
| Sodium Ethoxide | 68.05 | 1.1 | >95% |
| Hydrazine Hydrate | 50.06 | 1.2 | ~64% |
| Product | MW | Theoretical Yield | CAS No. |
| (3) 3-Cyclopropyl-1H-pyrazol-5-amine | 123.16 | 75-85% (over 2 steps) | 175137-46-9 |
| Table 1: Reagents and expected yield for the synthesis of the key aminopyrazole intermediate. |
Part 2: Construction of the Pyrazolo[3,4-b]pyridine Core (4)
With the aminopyrazole in hand, the fused pyridine ring is constructed via a condensation reaction with a 1,3-dielectrophile, a process analogous to the Friedländer annulation.[5]
Caption: Mechanism for the formation of the pyrazolo[3,4-b]pyridine core.
Protocol:
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To a solution of 3-cyclopropyl-1H-pyrazol-5-amine (3) (1.0 eq.) in glacial acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 eq.), which serves as a synthetic equivalent of malondialdehyde.
-
Heat the reaction mixture to 100-110 °C for 8-12 hours. The reaction progress should be monitored by LC-MS or TLC.
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After completion, cool the mixture to room temperature and pour it carefully into an ice-water slurry.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Collect the precipitated solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to give 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (4) .
Part 3: Regioselective Bromination of the Core (5)
The final step is the introduction of the bromine atom at the C5 position. The pyrazolo[3,4-b]pyridine system is electron-deficient; however, electrophilic substitution is directed to the pyridine ring. The C5 position is electronically favored for substitution. Using N-bromosuccinimide (NBS) is a standard and effective method for such brominations. A similar protocol has been successfully used for iodination of a related scaffold.[1]
Protocol:
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Dissolve 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (4) (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water, which should cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water to remove any remaining DMF and succinimide.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final product, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (5) .
| Product | MW | Expected Yield | Appearance | Expected ¹H NMR (DMSO-d₆, δ) | Expected MS (ESI+) |
| (5) 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine | 251.09 | 70-80% | Off-white to pale yellow solid | ~13.5 (s, 1H, NH), 8.7 (d, 1H), 8.4 (d, 1H), 2.2 (m, 1H), 1.1 (m, 4H) | 251/253 [M+H]⁺ |
| Table 2: Expected data for the final product. NMR shifts are estimates based on analogous structures. |
Alternative Synthetic Strategy: Sandmeyer Reaction
An alternative and powerful method for introducing a halogen onto a heteroaromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a primary aromatic amine.[6][7] This route would require the synthesis of 5-amino-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine.
Caption: Workflow for the alternative synthesis via a Sandmeyer reaction.
Protocol Outline:
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Synthesis of 5-Amino Precursor: Synthesize 5-nitro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine by condensing the key aminopyrazole intermediate (3) with a nitromalondialdehyde equivalent. Subsequent reduction of the nitro group (e.g., with SnCl₂/HCl or catalytic hydrogenation) would yield the 5-amino precursor.
-
Diazotization: Dissolve the 5-amino-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine in aqueous hydrobromic acid (~48%) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up involves neutralization, extraction, and purification as described previously.
This route, while longer, can be highly effective and may offer advantages if the direct bromination proves to be low-yielding or non-selective.
Conclusion
The synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is readily achievable through a logical, multi-step sequence. The primary strategy, involving the construction of a 3-cyclopropyl-5-aminopyrazole intermediate followed by pyridine ring annulation and late-stage bromination, represents a reliable and scalable approach. The protocols and mechanistic insights provided in this guide are based on well-established, peer-reviewed chemical transformations, offering researchers a solid foundation for the successful synthesis of this valuable heterocyclic compound and its analogues.
References
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
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